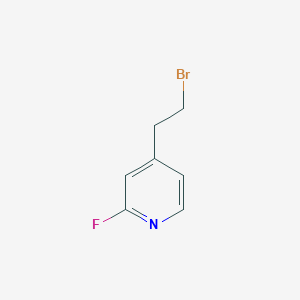
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with tert-butyl, dimethoxymethyl, and ethyl ester groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with tert-butyl and dimethoxymethyl groups, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The purification process often includes crystallization, distillation, and chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrimidine ring allows for substitution reactions where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- 2,6-Di-tert-butyl-4-Methylphenol
Uniqueness
Ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its pyrimidine core, combined with tert-butyl and dimethoxymethyl substituents, provides a versatile scaffold for further chemical modifications and applications in various fields.
特性
分子式 |
C14H22N2O4 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
ethyl 2-tert-butyl-6-(dimethoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-7-20-11(17)9-8-10(12(18-5)19-6)16-13(15-9)14(2,3)4/h8,12H,7H2,1-6H3 |
InChIキー |
NSSPSQCOBYRVAA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


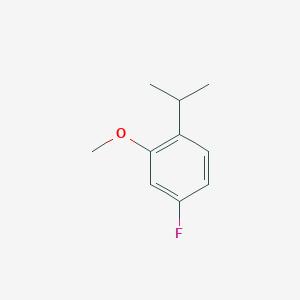
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)
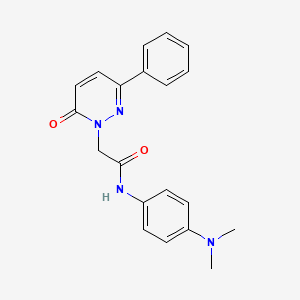
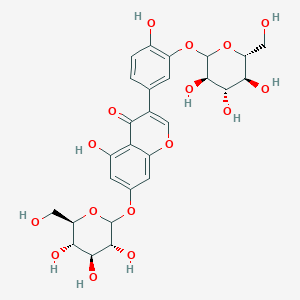
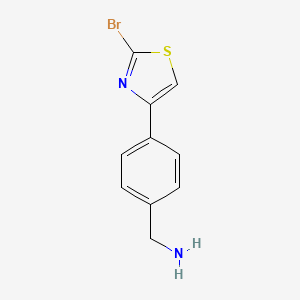
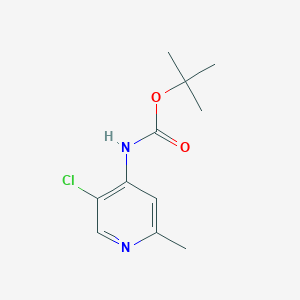
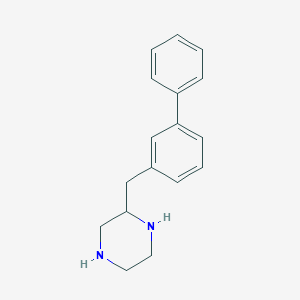
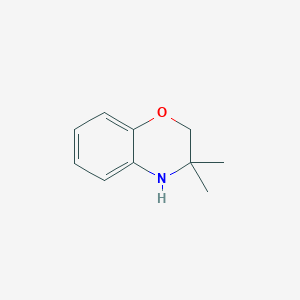

![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14866076.png)


![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)
